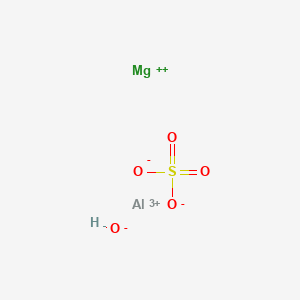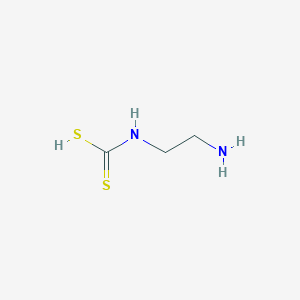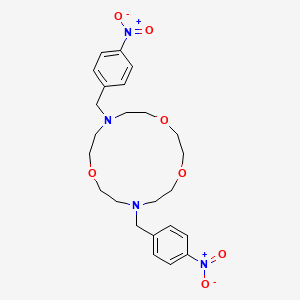
Hidróxido de magnesio y aluminio
Descripción general
Descripción
Magaldrato es un complejo de hidroximagnesio aluminato que se usa comúnmente como antiácido. Es eficaz para neutralizar el ácido gástrico y aliviar los síntomas asociados con afecciones como la enfermedad por reflujo gastroesofágico, las úlceras pépticas y la gastritis . El compuesto es conocido por su acción rápida y su efecto sostenido, lo que lo convierte en una opción popular para el manejo de trastornos gastrointestinales relacionados con el ácido .
Aplicaciones Científicas De Investigación
Salud gastrointestinal
El hidróxido de magnesio y aluminio juega un papel importante en la salud gastrointestinal . Su mecanismo de acción implica la neutralización del ácido gástrico y la formación de una capa protectora . Esto lo hace efectivo en el tratamiento de diversas afecciones relacionadas con el tracto gastrointestinal.
Tratamiento de úlceras
El this compound se usa en el tratamiento de úlceras duodenales y gástricas . Ayuda a neutralizar el ácido del estómago que de otra manera podría dañar el revestimiento del estómago y provocar úlceras.
Tratamiento de esofagitis
La esofagitis, una inflamación del esófago, es otra afección que el this compound puede tratar . El medicamento puede ayudar a reducir la acidez del contenido del estómago que se refluye hacia el esófago, aliviando así los síntomas y promoviendo la cicatrización.
Enfermedad por reflujo gastroesofágico (ERGE)
El this compound se usa en el tratamiento de la enfermedad por reflujo gastroesofágico (ERGE) . La ERGE es una afección crónica en la que el ácido del estómago fluye con frecuencia hacia el tubo que conecta la boca y el estómago (esófago). El this compound funciona reduciendo la cantidad de ácido en el estómago.
Propiedades farmacológicas
El this compound es un complejo de this compound que se convierte rápidamente por el ácido gástrico en Mg(OH)2 y Al(OH)3 . Estos compuestos se absorben mal, lo que proporciona un efecto antiácido sostenido .
Interacciones medicamentosas
El this compound puede influir negativamente en medicamentos como las tetraciclinas, benzodiazepinas e indometacina . Por lo tanto, es importante considerar estas interacciones al prescribir this compound.
Mecanismo De Acción
- Additionally, it strengthens mucosal barrier integrity and enhances gastroesophageal sphincter tone .
- The released aluminum hydroxide is more active in an unpolymerized state, initiating and sustaining neutralization of excess stomach acid .
- By maintaining a balanced pH, it supports the integrity of the gastrointestinal mucosa and prevents acid-related damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Remember to consult a healthcare professional for personalized advice and dosing recommendations. If you have any further questions, feel free to ask! 😊🌟 .
Análisis Bioquímico
Biochemical Properties
Magaldrate plays a significant role in biochemical reactions within the gastrointestinal tract. Upon ingestion, it interacts with gastric acid, leading to the formation of magnesium hydroxide and aluminum hydroxide . These compounds neutralize stomach acid, thereby reducing acidity and providing relief from symptoms associated with acid reflux and ulcers . Magaldrate also interacts with various enzymes and proteins in the gastrointestinal tract, including pepsin, by increasing the pH and reducing the enzyme’s activity .
Cellular Effects
Magaldrate influences various types of cells and cellular processes within the gastrointestinal tract. It primarily affects the epithelial cells lining the stomach and intestines by neutralizing stomach acid and protecting the mucosal lining from corrosive damage . This compound also impacts cell signaling pathways by altering the pH environment, which can affect the activity of acid-sensitive ion channels and receptors . Additionally, magaldrate may influence gene expression related to acid production and mucosal protection .
Molecular Mechanism
The molecular mechanism of magaldrate involves its rapid conversion into magnesium hydroxide and aluminum hydroxide upon contact with gastric acid . These hydroxides neutralize stomach acid by reacting with hydrogen ions to form water and neutral salts . This reaction reduces the acidity in the stomach, providing relief from acid-related symptoms. Magaldrate’s interaction with gastric acid also leads to the formation of a protective layer on the mucosal lining, preventing further damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magaldrate have been observed to change over time. Initially, magaldrate rapidly neutralizes stomach acid, providing immediate relief from symptoms . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged use of magaldrate may lead to changes in the gastrointestinal environment, including alterations in the microbiome and mucosal integrity . Additionally, the compound’s degradation products may have varying effects on cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of magaldrate vary with different dosages. At therapeutic doses, magaldrate effectively neutralizes stomach acid and provides relief from gastrointestinal symptoms . At higher doses, magaldrate may cause adverse effects such as diarrhea, constipation, and electrolyte imbalances . Studies have also shown that excessive doses of magaldrate can lead to toxic effects, including aluminum and magnesium toxicity, which can impact renal function and bone health .
Metabolic Pathways
Magaldrate is involved in metabolic pathways related to its conversion and elimination from the body. Upon ingestion, magaldrate is rapidly converted into magnesium hydroxide and aluminum hydroxide by gastric acid . These compounds are poorly absorbed in the gastrointestinal tract and are primarily excreted through feces . A small fraction of absorbed magnesium and aluminum ions are eliminated through the urine . The metabolic pathways of magaldrate also involve interactions with enzymes and cofactors that regulate its conversion and excretion .
Transport and Distribution
Magaldrate is transported and distributed within the gastrointestinal tract upon ingestion. It interacts with transporters and binding proteins that facilitate its movement through the stomach and intestines . The compound’s distribution is influenced by factors such as gastric emptying time and intestinal transit time . Magaldrate’s localization and accumulation within the gastrointestinal tract are essential for its therapeutic effects, as it needs to be present at the site of acid production to neutralize stomach acid effectively .
Subcellular Localization
The subcellular localization of magaldrate primarily occurs within the gastrointestinal tract, where it exerts its antacid effects . Upon ingestion, magaldrate is localized to the stomach and intestines, where it interacts with gastric acid and mucosal cells . The compound’s activity is influenced by its localization within the acidic environment of the stomach, which facilitates its conversion into active hydroxides . Additionally, magaldrate’s subcellular localization may involve interactions with cellular components such as ion channels and receptors that regulate acid production and mucosal protection .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El magaldrato se sintetiza mediante una reacción entre hidróxido de magnesio e hidróxido de aluminio en presencia de ácido sulfúrico. Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para garantizar la formación del complejo de hidroximagnesio aluminato deseado . El proceso se puede resumir de la siguiente manera:
-
Reacción de hidróxido de magnesio e hidróxido de aluminio: : [ \text{Mg(OH)}_2 + \text{Al(OH)}_3 \rightarrow \text{AlMg}_2(\text{OH})_7 ]
-
Adición de ácido sulfúrico: : [ \text{AlMg}_2(\text{OH})_7 + \text{H}_2\text{SO}_4 \rightarrow \text{AlMg}_2(\text{OH})_7\cdot\text{SO}_4 ]
Métodos de Producción Industrial
En la industria
Propiedades
IUPAC Name |
aluminum;magnesium;hydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFPTBLGXRKRAO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlHMgO5S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74978-16-8 | |
| Record name | Magaldrate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074978168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)

![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)
![2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester](/img/structure/B1229674.png)

![4-(1H-benzimidazol-2-ylthio)-1-[4-(4-nitrophenyl)-1-piperazinyl]-1-butanone](/img/structure/B1229678.png)
![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)
![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)
![[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane](/img/structure/B1229684.png)
![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)
![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)


